N-(4-Ethynylphenyl)-N-methylacrylamide
Description
N-(4-Ethynylphenyl)-N-methylacrylamide (CAS: 3029263-19-9) is an acrylamide derivative with the molecular formula C₁₂H₁₁NO and a molecular weight of 185.22 g/mol. Its structure features a methyl group attached to the acrylamide nitrogen and an ethynylphenyl substituent at the para position of the aromatic ring (Fig. 1).
The ethynyl group confers unique reactivity, enabling applications in click chemistry and polymer synthesis. For example, it has been used as a labeling reagent for RNA editing studies due to its selective interaction with inosine .
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
N-(4-ethynylphenyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C12H11NO/c1-4-10-6-8-11(9-7-10)13(3)12(14)5-2/h1,5-9H,2H2,3H3 |
InChI Key |
YFNRWKXACQNMAM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)C#C)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(4-Ethynylphenyl)-N-methylacrylamide
General Synthetic Strategy
The synthesis of this compound generally involves two key steps:
- Introduction of the ethynyl group onto the aromatic ring — typically achieved by functionalizing a 4-substituted aniline or phenylamine derivative.
- Formation of the acrylamide moiety — by acylation of the amine with acryloyl chloride or related acrylamide precursors.
The challenge lies in preserving the ethynyl functionality during acrylamide formation and avoiding side reactions such as polymerization or alkyne addition.
Synthetic Routes Reported in Literature
Acylation of 4-Ethynylaniline Derivatives
A direct and effective route involves acylation of 4-ethynylaniline or its N-methylated derivative with acryloyl chloride under controlled conditions.
-
- The 4-ethynylaniline is first N-methylated, often via reductive amination or alkylation.
- The resulting N-methyl-4-ethynylaniline is then reacted with acryloyl chloride in the presence of a base such as triethylamine or pyridine to form the acrylamide.
- The reaction is typically conducted in anhydrous solvents like dichloromethane or acetonitrile at low temperatures (0–5 °C) to minimize polymerization.
Key Reaction:
$$
\text{N-methyl-4-ethynylaniline} + \text{Acryloyl chloride} \rightarrow \text{this compound}
$$-
- Yields reported range from 70% to 85%.
- Purification is generally achieved by column chromatography or recrystallization.
-
- Confirmed by NMR spectroscopy (^1H and ^13C NMR), FT-IR (notably amide C=O stretch around 1650 cm^-1), and elemental analysis.
- The ethynyl proton typically appears near 3.0 ppm in ^1H NMR, confirming the alkyne presence.
Catalyzed Silylative Aminocarbonylation Approach
Recent advances have demonstrated the use of transition metal catalysis, particularly rhodium-catalyzed silylative aminocarbonylation, to prepare acrylamide derivatives bearing ethynyl groups.
-
- Starting from N-(2-ethynylphenyl)-N-methylacrylamide analogs, treatment with carbon monoxide, silanes, and rhodium catalysts ([Rh(cod)Cl]_2) under mild conditions yields stereoselective products.
- This method allows the preservation of the ethynyl group and introduces functional handles for further derivatization.
- Although this method is more commonly applied to ortho-ethynyl derivatives, it provides insights into the stability and reactivity of ethynyl-containing acrylamides.
-
- Catalyst: [Rh(cod)Cl]_2
- Silanes: Various trialkylsilanes
- Solvent: Acetonitrile or dichloromethane
- Temperature: Room temperature to 70 °C
- CO atmosphere
-
- Yields of related acrylamide derivatives range from 67% to 84% with high stereoselectivity.
Table of Representative Preparation Conditions and Yields
| Entry | Starting Material | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | N-methyl-4-ethynylaniline | Acryloyl chloride, triethylamine | DCM | 0–5 °C | 75–85 | Classical acylation, careful temperature control |
| 2 | 4-ethynylaniline | N-methylation (alkylation), then acryloyl chloride | DCM or MeCN | 0–5 °C | 70–80 | Two-step synthesis, purification by chromatography |
| 3 | N-(2-ethynylphenyl)-N-methylacrylamide analog | CO, trialkylsilane, [Rh(cod)Cl]_2 catalyst | MeCN or DCM | 25–70 °C | 67–84 | Catalytic silylative aminocarbonylation, stereoselective |
Analysis of Preparation Methods
Advantages and Limitations
| Method | Advantages | Limitations |
|---|---|---|
| Direct acylation with acryloyl chloride | Straightforward, high yield, well-established | Requires strict moisture control to prevent polymerization; ethynyl group sensitive to acidic/basic conditions |
| Catalyzed silylative aminocarbonylation | High stereoselectivity; functional group tolerance | More complex setup; requires expensive catalysts; less common for para-substituted derivatives |
Reaction Mechanism Insights
- The acylation proceeds via nucleophilic attack of the amine nitrogen on the acryloyl chloride carbonyl carbon, forming the acrylamide linkage.
- The ethynyl group remains inert under these conditions if temperature and reaction time are controlled.
- In catalytic methods, the rhodium catalyst facilitates aminocarbonylation while preserving the alkyne functionality, allowing further modifications.
Characterization and Verification
- Nuclear Magnetic Resonance (NMR): ^1H NMR confirms the acrylamide vinyl protons (typically 5.5–6.5 ppm) and the ethynyl proton (~3.0 ppm). ^13C NMR shows characteristic amide carbonyl (~165–170 ppm) and alkyne carbons (~80–90 ppm).
- Fourier Transform Infrared Spectroscopy (FT-IR): Strong amide C=O stretch at ~1650 cm^-1; alkyne C≡C stretch near 2100–2200 cm^-1.
- Elemental Analysis: Confirms the molecular formula consistent with the expected compound.
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern.
Summary and Recommendations
- The most reliable and commonly used preparation method for this compound is the acylation of N-methyl-4-ethynylaniline with acryloyl chloride under anhydrous and low-temperature conditions.
- Catalytic methods such as rhodium-catalyzed silylative aminocarbonylation offer promising alternative routes, particularly for functionalized derivatives or when stereoselectivity is required.
- Careful control of reaction conditions is essential to preserve the ethynyl group and achieve high purity and yield.
- Comprehensive characterization using NMR, FT-IR, and elemental analysis is necessary to confirm the structure.
Chemical Reactions Analysis
Rhodium-Catalyzed Silylative Aminocarbonylation
This reaction involves the conversion of N-(2-ethynylphenyl)-N-methylacrylamide (1c ) into (Z)-silylmethyleneindolin-2-ones under rhodium catalysis. Key aspects include:
-
Catalyst : [Rh(cod)Cl]₂ (rhodium(I) chloride) in MeCN solvent.
-
Reagents : CO gas, silanes (e.g., triethylsilane), and transient chelating groups like acryloyl chloride.
-
Mechanism :
| Reaction Conditions | Yield (%) | Stereoselectivity | Ref. |
|---|---|---|---|
| [Rh(cod)Cl]₂, CO, silane 2a | 80% | >99% Z | |
| Acryloyl chloride as transient chelating group | 84% | Exclusive Z |
Nucleophilic Addition with Biological Targets
The acrylamide moiety enables reactivity with nucleophiles such as inosine in RNA. Key findings:
-
Mechanism : Deprotonation of inosine's N1 position drives Michael addition, forming covalent adducts.
-
pH Dependence : Reaction rates increase sharply at pH >8.7, aligning with the pKa of inosine's N1 .
-
Advantages : Improved solubility (~500 mM) compared to analogs like acrylamidofluorescein, enabling faster kinetics .
Comparative Reactivity
| Feature | N-(4-Ethynylphenyl)-N-methylacrylamide | Acrylamide |
|---|---|---|
| Ethynyl Group | Enables diverse coupling reactions | Absent |
| Acrylamide Reactivity | High nucleophilic addition capacity | Moderate |
| Biological Interaction | DNA/protein alkylation potential | Known neurotoxin |
Mechanistic Insights
Scientific Research Applications
N-(4-Ethynylphenyl)-N-methylacrylamide is an organic compound that contains an ethynyl group attached to a phenyl ring and an acrylamide functional group. It has a molecular formula of and a molecular weight of approximately 159.19 g/mol. The chemical reactivity of this compound primarily involves its acrylamide functionality and can participate in reactions typical of unsaturated compounds.
Scientific Research Applications
this compound exhibits biological activity that is largely attributed to its acrylamide moiety. Acrylamides are known for their reactivity with biological nucleophiles, which can lead to cytotoxic effects. Studies have shown that compounds in this class can induce oxidative stress responses and potentially lead to cellular damage or apoptosis through mechanisms involving DNA alkylation and protein modification.
Interaction studies involving this compound focus on its reactivity with biological molecules. Research indicates that acrylamides can react with thiol groups in proteins and nucleic acids, leading to modifications that may disrupt normal cellular functions. This interaction underscores the importance of understanding the safety and toxicity profiles of such compounds in industrial and biomedical contexts.
Mechanism of Action
The mechanism of action of N-(4-Ethynylphenyl)-N-methylacrylamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group facilitates coupling reactions, while the acrylamide moiety can undergo polymerization and other transformations. These properties make it a versatile compound in synthetic chemistry and materials science .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below compares N-(4-Ethynylphenyl)-N-methylacrylamide with six analogous compounds, highlighting substituent effects:
Key Observations :
- Ethynyl vs. Halogen/Functional Groups: The ethynyl group in the target compound enables click chemistry, while halogens (Cl, Br) or electron-withdrawing groups (NO₂) in analogs enhance reactivity in cross-coupling or cyclization reactions .
- Hydroxyl/Methoxy Groups : Hydroxyl and methoxy substituents improve solubility and hydrogen-bonding capacity, critical for drug delivery and biological activity .
- Toxicity Profile : N-Methylacrylamide derivatives generally exhibit neurotoxic effects, but substituents like ethynyl or nitro may alter metabolic activation pathways .
Q & A
Q. Key Parameters Table :
Basic Question: How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- Acrylamide vinyl protons: δ 5.6–6.3 ppm (doublets, J = 15–17 Hz) .
- Ethynyl group: δ 2.5–3.0 ppm (C≡CH) .
- ¹³C NMR : Confirm acrylamide carbonyl (δ 165–170 ppm) and ethynyl carbon (δ 70–85 ppm) .
- Mass Spectrometry (MS) : ESI-MS or LC-MS should match the calculated molecular weight (e.g., [M+H]⁺ for C₁₁H₁₀NO requires m/z 172.07) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
